REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:7]([OH:9])=[O:8].[CH3:15]O>>[ClH:3].[NH2:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:7]([O:9][CH3:15])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol and thionyl chloride were distilled off
|
Type
|
WASH
|
Details
|
the residue was washed with 20 mL of ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)OC)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |